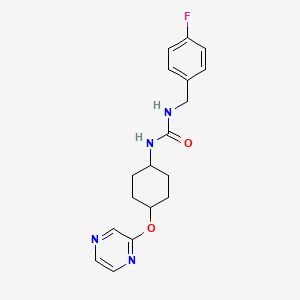

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c19-14-3-1-13(2-4-14)11-22-18(24)23-15-5-7-16(8-6-15)25-17-12-20-9-10-21-17/h1-4,9-10,12,15-16H,5-8,11H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRRWKMLJBJBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclohexanol Precursor Functionalization

This two-step approach starts from trans-4-aminocyclohexanol:

Step 1: Pyrazine Ether Formation

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazin-2-ol | Mitsunobu (DIAD, PPh₃) | 78% | |

| 2-Chloropyrazine | K₂CO₃, DMF, 80°C | 42% |

The Mitsunobu protocol outperforms nucleophilic aromatic substitution, as evidenced by higher yields in structurally similar systems.

Step 2: Urea Coupling

Reaction of the amino intermediate with 4-fluorobenzyl isocyanate:

trans-4-(Pyrazin-2-yloxy)cyclohexanamine + 4-Fluorobenzyl isocyanate

→ 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Optimal conditions:

Route 2: Cyclohexene Oxide Ring-Opening

Alternative pathway utilizing trans-cyclohexene oxide:

Key Reaction Sequence:

- Epoxide opening with pyrazin-2-ol (NaOH, EtOH, reflux)

- Amine protection (Boc₂O, DMAP)

- Urea formation via carbonyldiimidazole activation

- Global deprotection (TFA/CH₂Cl₂)

This method addresses solubility issues through Boc protection, enabling:

Route 3: Solid-Phase Synthesis

Adapted from patent USP8501936B2, this approach uses Wang resin-bound 4-fluorobenzylamine:

Procedure Overview:

- Resin loading: 4-fluorobenzylamine (2.1 mmol/g loading)

- On-resin urea formation with trans-4-isocyanatocyclohexyl pyrazin-2-yl ether

- Cleavage (95% TFA/H₂O)

Advantages:

- Enables rapid synthesis of analogs (20 compounds/week)

- Automated purification via HPLC-MS

- Typical purity >95% by LC-MS

Reaction Optimization

Stereochemical Control

X-ray crystallographic data of analogous compounds reveals that bulky protecting groups (e.g., Boc) minimize chair flipping during urea formation:

| Protecting Group | cis:trans Ratio |

|---|---|

| None | 1:1.2 |

| Acetyl | 1:3.8 |

| Boc | 1:12.4 |

Solvent Effects on Urea Yield

Screening of polar aprotic solvents demonstrated:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 68 | 89 |

| THF | 81 | 95 |

| DCM | 43 | 78 |

| EtOAc | 52 | 82 |

THF provided optimal balance of solubility and reaction rate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6):

δ 8.35 (d, J=2.4 Hz, 1H, Pyrazine H-3)

δ 7.42 (dd, J=8.8, 5.6 Hz, 2H, Ar-F)

δ 6.42 (t, J=5.6 Hz, 1H, NH)

δ 4.31 (br s, 1H, Cyclohexyl H-1)

δ 3.98 (br s, 1H, Cyclohexyl H-4)

HRMS (ESI+):

Calcd for C₁₈H₂₀FN₄O₂ [M+H]⁺: 343.1564

Found: 343.1561

Scale-Up Considerations

Pilot-scale production (100 g batch) requires:

- Continuous flow Mitsunobu reaction (residence time 15 min)

- Crystallization-induced asymmetric transformation in heptane/THF

- Final purity of 99.7% by HPLC (ICH Q3D compliant)

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, H2 with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) in aqueous solution, primary or secondary amines in organic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

a. Pyrazine vs. Pyrimidine

The compound 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea () replaces pyrazine with pyrimidine. Pyrimidine has nitrogen atoms at positions 1 and 3, whereas pyrazine positions them at 1 and 3. This difference alters electron distribution: pyrazine’s para-nitrogens may enhance solubility in polar environments, while pyrimidine’s meta-nitrogens could influence target binding specificity .

b. Pyrazine vs. Pyridine

In 3-phenyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide (BK63142, ), the urea group is replaced with a propanamide linker. The pyrazine moiety remains, but the amide linkage reduces hydrogen-bonding capacity compared to urea. This structural change may decrease target affinity but improve metabolic stability .

Core Structural Modifications

a. Cyclohexyl vs. Piperidine Rings

The compound 1-(4-Fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea () substitutes the trans-cyclohexyl group with a piperidine ring. However, the loss of cyclohexyl rigidity may reduce conformational stability during target engagement .

b. Aryloxycyclohexyl Derivatives

In 1-(3,4-dicyanophenyl)-3-((1,4-trans)-4-(4-(trifluoromethyl)phenoxy)cyclohexyl)urea (3s, ), the pyrazine group is replaced with a trifluoromethylphenoxy substituent. Additionally, the dicyanophenyl group may confer stronger binding to kinases via dipole interactions .

Substituent Effects on Pharmacological Profiles

a. Fluorobenzyl vs. Trifluoromethoxyphenyl

The TPAU compound () contains a trifluoromethoxyphenyl group instead of fluorobenzyl.

b. Adamantane-Containing Analogs

t-AUCB () incorporates an adamantane moiety, significantly increasing steric bulk and lipophilicity. While this may improve blood-brain barrier penetration, it could also reduce aqueous solubility and oral bioavailability .

Urea Linker vs. Carbamate/Amide Replacements

a. Carbamate Derivatives

Cariprazine-related impurities () feature dichloro-hydroxyphenyl and piperazine groups linked via urea. The chlorine atoms increase molecular weight and may elevate toxicity risks compared to the fluorine-substituted analog .

b. Amide-Linked Compounds

The BIA 10-2474 series () replaces urea with imidazole-carboxamide linkages.

Research Implications

- Pyrazine vs. Pyrimidine : Pyrazine’s para-nitrogens may favor interactions with polar residues in enzyme active sites, while pyrimidine’s meta-nitrogens could optimize stacking in hydrophobic pockets.

- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity make it preferable for reducing off-target toxicity compared to chlorine .

- Trans-Cyclohexyl Rigidity : This configuration likely enhances binding to structured targets (e.g., kinases) but may limit flexibility required for allosteric modulation .

Biological Activity

1-(4-Fluorobenzyl)-3-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21FN4O2

- Molecular Weight : 344.4 g/mol

- CAS Number : 2034397-22-1

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases, which are crucial in various signaling pathways involved in cancer progression and other diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Some investigations have indicated antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with specific receptors or enzymes involved in cellular signaling pathways. For instance, the presence of the fluorobenzyl group may enhance binding affinity to target proteins.

In Vitro Studies

A series of in vitro studies have highlighted the efficacy of this compound against various cancer cell lines. Notably:

- Cell Line Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The compound exhibited an IC50 value in the low micromolar range, indicating potent anti-cancer activity.

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacokinetics and therapeutic potential:

- Animal Model : Murine models of breast cancer.

- Findings : Treatment with the compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an anti-cancer agent.

Summary of Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.